Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
Overview
Description
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is an organic compound with the molecular formula C10H11NaO3S. It is a sodium salt derivative of 5,6,7,8-tetrahydronaphthalene-2-sulphonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is employed in biochemical assays and as a surfactant in various biological experiments.
Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with an amine group instead of a sulfonate group.
5,6,7,8-Tetrahydro-1-naphthylamine: Another similar compound with the amine group positioned differently on the naphthalene ring.
Uniqueness: Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its amine counterparts. This makes it particularly useful in applications requiring specific ionic interactions and solubility characteristics .
Biological Activity
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate (TNS) is a sulfonated derivative of tetrahydronaphthalene, a compound known for its diverse biological activities. The sulfonate group enhances the solubility and reactivity of the compound, making it a valuable candidate for various biochemical applications. This article delves into the biological activity of TNS, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of TNS is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can mimic natural substrates, allowing TNS to inhibit enzyme activity or modulate receptor functions. This interaction can disrupt essential biological pathways, leading to therapeutic effects in different cellular contexts .
Anticancer Properties
Recent studies have explored the potential of TNS and related compounds in cancer therapy. For instance, compounds derived from tetrahydronaphthalene structures have shown promising anti-tumor efficacy by inducing apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated through the inhibition of key regulatory proteins involved in cell proliferation and survival .
Antimicrobial Activity
TNS has also been investigated for its antimicrobial properties. The presence of the sulfonate group enhances its interaction with bacterial membranes, potentially leading to increased permeability and disruption of essential cellular processes. This property makes TNS a candidate for development as an antibacterial agent .
Neuroprotective Effects
Emerging research suggests that TNS may exhibit neuroprotective effects. Studies indicate that tetrahydronaphthalene derivatives can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound
Notable Research Studies
-
Antitumor Efficacy :
A study evaluated the anticancer effects of TNS derivatives on glioblastoma cell lines, demonstrating significant induction of apoptosis and cell cycle arrest through targeted inhibition of oncogenic pathways . -
Antimicrobial Activity :
Research highlighted the effectiveness of TNS against various bacterial strains, showcasing its potential as a new antibacterial agent. The compound's ability to enhance membrane permeability was a key factor in its antimicrobial action . -
Neuroprotection :
Investigations into the neuroprotective properties of tetrahydronaphthalene derivatives revealed their capacity to mitigate oxidative stress in neuronal cells, suggesting possible therapeutic applications in neurodegenerative disorders .
Properties
IUPAC Name |
sodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFUOWLTOBNMNS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059661 | |
Record name | 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135-80-8 | |
Record name | Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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